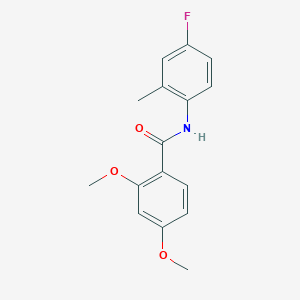

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide

Overview

Description

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide belongs to the family of benzamides, which are compounds containing a benzamide moiety, a benzene ring attached to a CONH2 group. Benzamides are significant due to their wide range of biological activities and applications in medicinal chemistry. The introduction of fluoro and methoxy groups to the phenyl rings in such compounds often leads to enhanced chemical and biological properties.

Synthesis Analysis

The synthesis of benzamides typically involves the acylation of aromatic amines with acid chlorides or esters in the presence of a base. For compounds like N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide, a specific synthetic route would likely involve the reaction of 4-fluoro-2-methylphenylamine with 2,4-dimethoxybenzoyl chloride. The choice of solvents, catalysts, and conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of benzamides is characterized by their crystalline nature and the arrangement of functional groups around the benzene ring. X-ray diffraction analysis is commonly used to determine the precise geometry, including bond lengths and angles. For example, related compounds have shown that intramolecular hydrogen bonding and the orientation of substituents can influence the molecular conformation and stability (Karabulut et al., 2014).

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide and its derivatives are explored in medicinal chemistry for their potential therapeutic effects. For instance, fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These studies aim to develop novel diagnostic tools and treatments for cancer by targeting specific molecular markers, such as the sigma-2 receptor, which is associated with proliferative status in tumors (Tu et al., 2007).

Material Science Applications

In the field of material science, semiaromatic polyamides incorporating dicyclohexane units have been synthesized using monomers derived from N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide. These semiaromatic polyamides exhibit excellent thermal properties and mechanical strength, making them suitable for high-performance applications. Such materials can be used in advanced engineering applications, where materials with high thermal stability and mechanical integrity are required (Guangming Yan et al., 2016).

Biological Studies

Compounds related to N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide have been studied for their biological activities. For example, fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown promising antimicrobial activity. These compounds, due to their unique structural features, provide a new avenue for the development of antimicrobial agents, potentially leading to novel treatments for infections caused by resistant bacteria and fungi (Desai et al., 2013).

properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKNOAXEPRPPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methylphenyl)-2,4-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)